molecular formula C20H24ClN3O B4437263 2-(4-chlorophenyl)-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide

2-(4-chlorophenyl)-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide

Cat. No.: B4437263
M. Wt: 357.9 g/mol
InChI Key: LYNTUBACMVYZFK-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its complex structure, which includes a chlorophenyl group and an ethylpiperazinyl group attached to an acetamide backbone.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O/c1-2-23-11-13-24(14-12-23)19-9-7-18(8-10-19)22-20(25)15-16-3-5-17(21)6-4-16/h3-10H,2,11-15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYNTUBACMVYZFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chloroaniline with 4-ethylpiperazine in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then reacted with acetic anhydride to yield the final product.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorophenyl oxides, while reduction may produce ethylpiperazinyl derivatives.

Scientific Research Applications

2-(4-chlorophenyl)-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cetirizine: A related compound with similar structural features, used as an antihistamine.

    Levocetirizine: An enantiomer of cetirizine with enhanced pharmacological properties.

    2-(4-chlorophenyl)acetamide: A simpler analog with fewer functional groups.

Uniqueness

2-(4-chlorophenyl)-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide is unique due to its combination of a chlorophenyl group and an ethylpiperazinyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-chlorophenyl)-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide
Reactant of Route 2
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2-(4-chlorophenyl)-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide

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